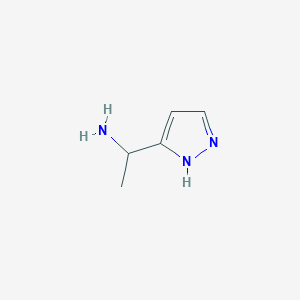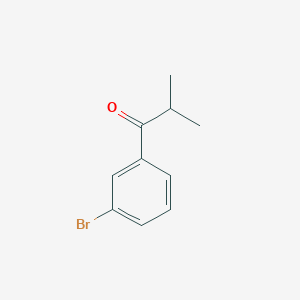
4-Bromo-6-methylquinoline
Vue d'ensemble
Description
4-Bromo-6-methylquinoline is a compound that is structurally related to various quinoline derivatives that have been synthesized for their potential biological activities. Although the specific compound 4-Bromo-6-methylquinoline is not directly mentioned in the provided papers, the related research gives insight into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar bromo-substituted quinolines.
Synthesis Analysis
The synthesis of bromo-substituted quinolines can be achieved through various methods. For instance, the Knorr synthesis is a notable method for preparing quinoline derivatives, as demonstrated in the preparation of 6-bromo-2-chloro-4-methylquinoline, which involves a condensation between β-keto esters and 4-bromoaniline followed by cyclization . Similarly, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline involves the bromination of a quinazoline derivative, which could be analogous to methods for synthesizing 4-Bromo-6-methylquinoline .
Molecular Structure Analysis
The molecular structure of bromo-substituted quinolines is characterized by the presence of a bromine atom on the quinoline ring, which can significantly affect the molecule's reactivity and interaction with biological targets. For example, the presence of a bromine atom in 4-(3-bromoanilino)-6,7-dimethoxyquinazoline contributes to its potent inhibition of the tyrosine kinase activity of the epidermal growth factor receptor .
Chemical Reactions Analysis
Bromo-substituted quinolines participate in various chemical reactions, often serving as intermediates for the synthesis of biologically active compounds. The reactivity of the bromine atom allows for further functionalization, as seen in the synthesis of 6-bromo-4-iodoquinoline, which involves a substitution reaction . Additionally, the regioselective synthesis of 3-bromoquinoline derivatives through a formal [4 + 2]-cycloaddition demonstrates the versatility of bromo-substituted quinolines in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted quinolines are influenced by the presence of the bromine atom and other substituents on the quinoline ring. These properties are essential for the compound's solubility, stability, and overall reactivity, which are critical for its potential use in pharmaceutical applications. The papers provided do not directly discuss the physical and chemical properties of 4-Bromo-6-methylquinoline, but studies on similar compounds can provide a basis for understanding its behavior .
Applications De Recherche Scientifique
Synthesis and Chemical Applications
4-Bromo-6-methylquinoline has been explored for its potential in various synthesis and chemical applications. Wlodarczyk et al. (2011) described its role in the preparation of 6-bromo-2-chloro-4-methylquinoline, a compound used in infectious disease research. This study involved a two-step synthesis using the Knorr reaction, highlighting its importance in creating complex molecules for biomedical applications (Wlodarczyk et al., 2011).
In a similar vein, the work by Choi and Chi (2004) demonstrated the use of 4-Bromo-6-methylquinoline derivatives in the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones. This process involved nucleophilic substitution reactions, showcasing its utility in the preparation of quinoline derivatives with potential pharmacological applications (Choi & Chi, 2004).
Biological Applications
From a biological perspective, Geddes et al. (2001) explored the use of derivatives of 4-Bromo-6-methylquinoline in creating fluorescent probes sensitive to chloride ions. These probes, developed through quaternization reactions, have potential applications in biological systems for chloride determination, indicating their significance in biochemical research (Geddes et al., 2001).
Wang et al. (2015) also contributed to this field by synthesizing Bromo-4-iodoquinoline, a significant intermediate for developing biologically active compounds. Their study, which included various reaction steps like cyclization and substitution, emphasized the importance of 4-Bromo-6-methylquinoline derivatives in medicinal chemistry (Wang et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are used extensively in the treatment of various infections and diseases . The focus of current research is to synthesize functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety .
Propriétés
IUPAC Name |
4-bromo-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYVTXZXVRDOMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40615915 | |
| Record name | 4-Bromo-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40615915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methylquinoline | |
CAS RN |
1070879-23-0 | |
| Record name | Quinoline, 4-bromo-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40615915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



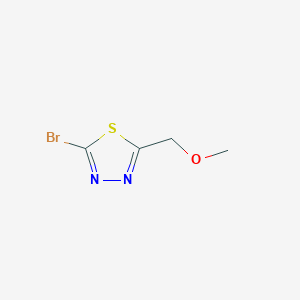

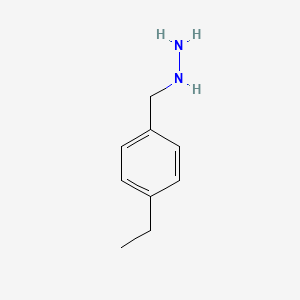
![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)
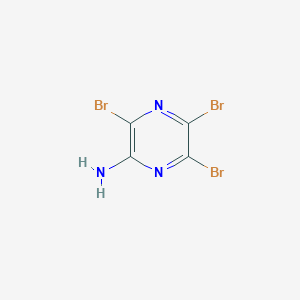
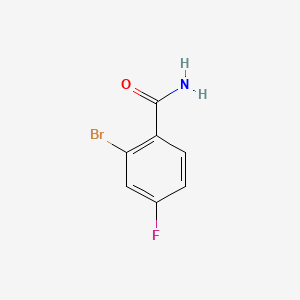
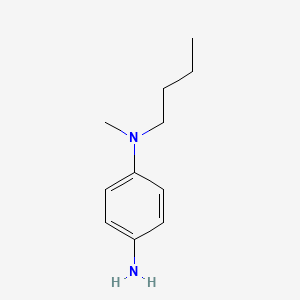


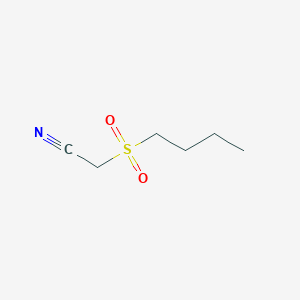
![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)

